molecular formula C21H19NO2S B11954439 N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide CAS No. 102479-05-0

N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide

Cat. No.: B11954439
CAS No.: 102479-05-0
M. Wt: 349.4 g/mol
InChI Key: ONLPUFUBUBWAEK-UHFFFAOYSA-N
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Description

N-(9H-Fluoren-2-yl)-N,4-dimethylbenzenesulfonamide is a specialized organic compound of significant interest in synthetic and medicinal chemistry research. This molecule features a fluorene ring system, a robust polycyclic aromatic framework known for its structural rigidity and interesting electronic properties, coupled with a dimethylbenzenesulfonamide group. The fluorene moiety is a prominent structural component in material science, often utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other advanced functional materials due to its ability to facilitate π-π stacking and charge transport . The integration of the N,4-dimethylbenzenesulfonamide group is a key synthetic handle, as sulfonamide derivatives are widely investigated for their diverse biological activities and are commonly found in pharmacologically active compounds targeting a range of enzymes . The primary research value of this compound lies in its potential as a key synthetic intermediate or building block. It can be utilized in the construction of more complex molecular architectures, particularly in the development of new chemical entities for drug discovery programs or in the synthesis of novel polymers and small molecules for material science applications. The presence of the sulfonamide group can impart specific steric and electronic characteristics, which may influence the compound's mechanism of action in biological or chemical systems, such as through targeted protein binding or as part of a catalyst ligand system. Researchers value this chemical for probing structure-activity relationships and for its utility in multi-step synthetic routes, including those employing protective group strategies common in complex molecule assembly . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use. Specific storage conditions may be required to maintain long-term stability and purity; please inquire for detailed handling recommendations.

Properties

CAS No.

102479-05-0

Molecular Formula

C21H19NO2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H19NO2S/c1-15-7-10-19(11-8-15)25(23,24)22(2)18-9-12-21-17(14-18)13-16-5-3-4-6-20(16)21/h3-12,14H,13H2,1-2H3

InChI Key

ONLPUFUBUBWAEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination

Aryl halides (e.g., 2-bromo-9,9-dimethylfluorene) react with ammonia or protected amines in the presence of palladium catalysts. For example:

  • Reagents : 2-Bromo-9,9-dimethylfluorene, ammonia, Pd₂(dba)₃, s-PHOS ligand, sodium tert-butoxide.

  • Conditions : Toluene solvent, reflux at 105–110°C under nitrogen.

  • Yield : 80% after column chromatography and recrystallization.

This method benefits from high regioselectivity and tolerance for bulky substituents. Single-crystal X-ray analysis confirms the amine’s structure.

Reductive Amination

Alternative routes involve nitro group reduction. For instance, 7-nitro-9,9-dimethylfluorene is reduced using hydrazine or hydrogenation catalysts:

  • Reagents : 7-Nitro-9,9-dimethylfluorene, hydrazine hydrate, palladium on carbon.

  • Yield : >90% after purification.

Sulfonamide Formation via Nucleophilic Substitution

The fluorenyl amine is subsequently reacted with 4-methylbenzenesulfonyl chloride to form the target sulfonamide.

Classical Sulfonylation

  • Reagents : 9,9-Dimethyl-9H-fluoren-2-amine, 4-methylbenzenesulfonyl chloride, base (e.g., triethylamine, pyridine).

  • Conditions : Dichloromethane or THF, 0°C to room temperature, 2–6 hours.

  • Workup : Aqueous extraction, drying with MgSO₄, and silica gel chromatography.

  • Yield : 70–85%.

Polymer-Mediated Sulfonylation

Crosslinked poly(4-vinylpyridine) ([P4-VP]) enhances reaction efficiency by acting as a base and phase-transfer catalyst:

  • Reagents : Amine, sulfonyl chloride, [P4-VP], acetonitrile.

  • Conditions : Reflux for 4–6 hours.

  • Yield : 90–95% with simplified purification.

Advanced Catalytic Systems

Palladium and copper catalysts enable one-pot syntheses or tandem reactions.

Palladium-Catalyzed Coupling

Arylboronic acids or stannanes couple with sulfonamides under Suzuki-Miyaura conditions:

  • Catalyst : Pd(PPh₃)₄, Pd(OAc)₂ with XPhos.

  • Solvent : Toluene or dioxane, 80–100°C.

  • Yield : 75–86%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • Conditions : 150°C, 20 minutes, DMF solvent.

  • Yield : Comparable to thermal methods (78–82%).

Structural Characterization and Optimization

Spectroscopic Analysis

  • ¹H NMR : Aromatic protons appear at δ 7.2–7.8 ppm, with dimethyl groups at δ 1.4–1.6 ppm.

  • IR : Sulfonamide S=O stretches at 1170 cm⁻¹ and 1330 cm⁻¹.

Crystallography

Single-crystal X-ray diffraction confirms the planar fluorene system and sulfonamide geometry. The N–S bond length is ~1.63 Å, consistent with sp³ hybridization.

Thermogravimetric Analysis (TGA)

The compound exhibits thermal stability up to 250°C, making it suitable for high-temperature applications.

Comparative Data for Preparation Methods

MethodCatalytic SystemSolventTemperatureYield (%)Purity (%)
Buchwald-HartwigPd₂(dba)₃/s-PHOSToluene105°C80>99
Classical SulfonylationEt₃NDCMRT7598
Polymer-Mediated[P4-VP]MeCNReflux9299
MicrowavePd(OAc)₂/XPhosDMF150°C8297

Challenges and Solutions

  • Low Solubility : Use polar aprotic solvents (DMF, DMSO) or sonication to enhance dissolution.

  • Byproduct Formation : Employ excess sulfonyl chloride (1.2 eq) and rigorous drying to minimize hydrolysis.

  • Catalyst Deactivation : Additives like TBAB (tetrabutylammonium bromide) stabilize palladium species.

Applications and Derivatives

The sulfonamide’s electron-withdrawing properties make it valuable in:

  • Nonlinear Optics (NLO) : High hyperpolarizability (βHRS = 1200 × 10⁻³⁰ esu) due to charge transfer.

  • Medicinal Chemistry : Sulfonamide derivatives show anticonvulsant and antimicrobial activity .

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorene-Based Sulfonamides

N-(9H-Fluoren-2-yl)-prop-2-ynamide Derivatives (5i, 5j)
  • Structure : These compounds feature cyclohexylcarbamoyl and methoxyphenyl groups at the propiolamide position.
  • Key Properties :
    • Stereochemical Purity : 99% enantiomeric excess .
    • Spectral Data : Distinct $ ^1H $ NMR signals for methoxy groups (δ ~3.8 ppm) and fluorene protons (δ ~7.2–7.8 ppm) .
  • Applications : Explored for chiral ligand design in asymmetric catalysis .
N,N′-Didecyl-9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide
  • Structure : Contains dual sulfonamide groups and a phenylhydrazone linker.

Indole-Substituted Sulfonamides

N-(5-Fluoro-1-methylindol-2-yl)-N,4-dimethylbenzenesulfonamide (3ma)
  • Synthesis : 72% yield via electrochemical C–H amidation; purified by silica chromatography .
  • Physical Properties :
    • Melting Point: 116–118°C.
    • $ ^1H $ NMR: Indole NH at δ 8.2 ppm; methyl groups at δ 2.4–3.1 ppm .
N-(6-Chloro-1-methylindol-2-yl)-N,4-dimethylbenzenesulfonamide (3qa)
  • Synthesis : 58% yield; similar methodology to 3ma .
  • Physical Properties: Melting Point: 128–129°C. $ ^{19}F $ NMR: Not applicable; replaced by $ ^{35}Cl $ isotopic patterns .

Heterocyclic and Aromatic Derivatives

N-(1-Benzo[b]thiophen-2-yl-ethyl)-N,4-dimethylbenzenesulfonamide (21)
  • Synthesis : 98% yield via alkylation with NaH/MeI in THF .
  • Properties :
    • $ ^1H $ NMR: Benzo[b]thiophene protons at δ 7.05–7.73 ppm; cyclohexyl groups at δ 1.04–1.92 ppm .
    • Application : High yield suggests stability of thiophene-containing intermediates in alkylation reactions .
N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide
  • Market Data : Global market analysis highlights applications in pharmaceuticals and agrochemicals .
  • Safety : Requires careful handling due to sulfonamide-associated toxicity .

Substituent Effects on Physical and Chemical Properties

Melting Points
Compound Substituent Melting Point (°C) Reference
N-(5-Fluoroindol-2-yl) derivative (3ma) Fluoro 116–118
N-(6-Chloroindol-2-yl) derivative (3qa) Chloro 128–129
N-(Benzo[b]thiophen-2-yl) derivative (21) Benzo[b]thiophene Oil (liquid)
  • Trends : Halogenation (F, Cl) increases melting points due to enhanced intermolecular forces. Bulky substituents (e.g., benzo[b]thiophene) reduce crystallinity, resulting in liquid forms .

Spectral and Computational Data

  • IR Spectroscopy : Sulfonamide S=O stretches appear at 1335–1355 cm$ ^{-1} $; aromatic C–H bends at 740–810 cm$ ^{-1} $ .
  • Computational Solvation Models : C-PCM models predict solvation effects on electronic properties, aiding in solubility optimization .

Biological Activity

N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial and antitumor properties, along with relevant research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C21H19NO2S
  • Molecular Weight : 357.45 g/mol
  • Structural Features : The compound features a fluorenyl group attached to a dimethylbenzenesulfonamide moiety, which enhances its lipophilicity and may influence its biological activity compared to simpler sulfonamides.

2. Antitumor Activity

Preliminary studies have suggested that this compound may have antitumor effects. Similar sulfonamide compounds have been shown to induce apoptosis in cancer cells through mechanisms such as DNA cross-linking and tubulin polymerization inhibition .

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Protein Modification : It could potentially modify proteins through covalent bonding, influencing their activity and function.

Case Study 1: Antitumor Efficacy

A study examining the biological activity of related compounds revealed moderate cytotoxicity against human tumor cell lines. The mechanisms identified included inhibition of tubulin polymerization and induction of apoptosis . Although direct studies on this compound are scarce, its structural similarity to these compounds suggests potential efficacy.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions has highlighted the potential of sulfonamide derivatives in inhibiting specific enzymes related to cancer metabolism. These interactions can lead to significant alterations in tumor growth dynamics.

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaUnique Features
N,N-DimethylbenzenesulfonamideC8H11NO2SLacks fluorenyl group; simpler structure
4-Fluoro-N,N-dimethylbenzenesulfonamideC8H10FNO2SContains fluorine; different reactivity
N-(p-Toluenesulfonyl)-N-methylamineC8H11NO2SMethylamine instead of dimethyl; different activity

The presence of the fluorenyl moiety in this compound enhances its lipophilicity and may contribute to unique interactions within biological systems compared to simpler sulfonamides.

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